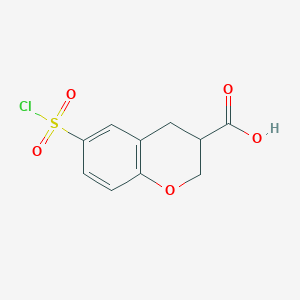

6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid” is a complex organic molecule. It contains a benzopyran ring (a fused benzene and pyran ring), a chlorosulfonyl group (-SO2Cl), and a carboxylic acid group (-COOH) .

Synthesis Analysis

While the exact synthesis of this compound is not available, chlorosulfonyl derivatives are typically synthesized from their corresponding compounds by treatment with chlorosulfonic acid . The carboxylic acid group could potentially be introduced through various functional group interconversions .Chemical Reactions Analysis

The chlorosulfonyl group is a good leaving group, and could potentially undergo nucleophilic substitution reactions . The carboxylic acid group can participate in various reactions such as esterification and amide formation .Applications De Recherche Scientifique

Synthesis and Chemical Properties

6-(Chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid and its derivatives have been a subject of research for their potential in various chemical synthesis and applications. The compound is a rigid analogue of clofibric acid and has been explored for its optical properties and absolute configuration. The synthesis and absolute configuration of 6-chloro-2,3-dihydro-4H-1-benzopyran carboxylic acids, including its isomers, have been established by Loiodice et al. (1995), highlighting its significance in stereochemistry and potential pharmaceutical applications (Loiodice et al., 1995).

Application in Organic Synthesis

This compound has also been instrumental in the synthesis of various sulfonates and sulfonamides. Shahrisa et al. (2010) synthesized new chlorosulfonylarylpyrones and related sulfonates and sulfonamides, showing the versatility of chlorosulfonyl compounds in organic synthesis. The study demonstrates how these compounds can be used to create a variety of chemical structures, expanding the toolkit for organic chemists (Shahrisa et al., 2010).

Mechanistic Studies and Functionalization Reactions

Mechanistic studies and functionalization reactions are other areas where this chemical has found relevance. For example, Yıldırım et al. (2005) conducted experimental and theoretical studies on the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine, providing insights into the chemical behavior and reaction pathways of related compounds (Yıldırım et al., 2005).

Synthesis of Novel Compounds

Furthermore, the compound has been used in the synthesis of novel compounds with potential biological activities. For instance, Singh et al. (1991) found N-[[(Chlorosulfinyl)oxy]methylene]-N-methylmethanaminium chloride to be an efficient and mild dehydrating agent for generating monophenyl-, diphenyl-, and monochloroketenes from the corresponding carboxylic acids. These ketenes underwent cycloaddition reactions to afford various pyrimidinones, azetidinones, and pyridones, showing the compound's utility in creating pharmacologically relevant structures (Singh et al., 1991).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-chlorosulfonyl-3,4-dihydro-2H-chromene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO5S/c11-17(14,15)8-1-2-9-6(4-8)3-7(5-16-9)10(12)13/h1-2,4,7H,3,5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMPRNQMDJRHDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=C(C=C2)S(=O)(=O)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Difluorospiro[2.2]pentane-5-carboxylic acid](/img/structure/B2651945.png)

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2651946.png)

![6-Methoxy-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)

![N-(5-chloro-2-methylphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2651952.png)

![N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2651956.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide](/img/structure/B2651958.png)

![Tert-butyl N-[3-(2-bromoethyl)cyclobutyl]carbamate](/img/structure/B2651959.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2651961.png)

![N'-[1-Amino-2-(3-(trifluoromethyl)phenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B2651963.png)